molecular formula C22H29N3O B2442623 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396856-08-8

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2442623
CAS RN: 1396856-08-8
M. Wt: 351.494
InChI Key: KXRPJZMLSRNFHM-UHFFFAOYSA-N
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Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, also known as DIBN, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been studied extensively for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Molecular Self-Assembly and Complexation

Heterocyclic ureas, including compounds similar to the specified chemical structure, have been studied for their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. This process is seen as a primitive mimicry of peptide helix-to-sheet transitions, suggesting applications in developing biomimetic materials and understanding protein folding mechanisms (Corbin et al., 2001).

Polymer Science

Research into the polycondensation of naphthalene-containing urea derivatives with diisocyanates has shown efficient methods to create soluble poly(urea-urethane)s. These polymers, containing heterocyclic and chromophoric moieties, have potential applications in materials science for creating new types of plastics with specific properties (Mallakpour & Rafiee, 2007).

Fluorescence Sensing

Naphthalene urea derivatives have demonstrated unique absorption and fluorescence peak changes in the presence of fluoride ions. Such characteristics enable their use as fluorescent chemosensors for detecting specific anions, which could be applied in environmental monitoring and analytical chemistry (Cho et al., 2003).

Crystal Engineering

The synthesis and structural analysis of naphthalene urea derivatives have contributed to the field of crystal engineering, where they are used to study conformational adjustments, self-assembly, and the formation of polymorphic structures. These studies provide insights into the design of molecular crystals with desired properties for pharmaceuticals, electronics, and materials science applications (Phukan & Baruah, 2016).

properties

IUPAC Name

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-17(2)25(18(3)4)15-8-7-14-23-22(26)24-16-20-12-9-11-19-10-5-6-13-21(19)20/h5-6,9-13,17-18H,14-16H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRPJZMLSRNFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NCC1=CC=CC2=CC=CC=C21)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea

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